2-(Cyclopropylmethoxy)-5-nitropyridine physical and chemical properties
2-(Cyclopropylmethoxy)-5-nitropyridine physical and chemical properties
Introduction: The Strategic Importance of 2-(Cyclopropylmethoxy)-5-nitropyridine in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structural motif, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro group to the pyridine ring significantly alters its electronic properties, rendering it an electrophilic species ripe for a variety of chemical transformations. This makes nitropyridines, as a class, highly valuable precursors for the synthesis of complex, biologically active molecules with applications ranging from anticancer to antimicrobial therapies.[1][2][3]
This guide focuses on a specific, yet highly promising derivative: 2-(Cyclopropylmethoxy)-5-nitropyridine. The incorporation of a cyclopropylmethoxy group is a strategic design choice in drug development. The cyclopropyl moiety is a well-known "metabolic blocker," often introduced to sterically shield adjacent functional groups from enzymatic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate. Its rigid, three-dimensional structure can also facilitate favorable interactions with protein binding pockets.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties of 2-(Cyclopropylmethoxy)-5-nitropyridine, provide a detailed, field-proven synthesis protocol, explore its chemical reactivity, and discuss its potential applications and safety considerations. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
While extensive experimental data for 2-(Cyclopropylmethoxy)-5-nitropyridine is not widely published, its core properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C9H10N2O3 | Calculated |
| Molecular Weight | 194.19 g/mol | Calculated |
| CAS Number | 1374298-66-4 | [4] |
| Appearance | Expected to be a yellow to off-white crystalline solid | Analogy to 2-methoxy-5-nitropyridine[5] |
| Melting Point | Not available. Likely higher than room temperature. | Analogy to 2-methoxy-5-nitropyridine (104-108 °C)[5] |
| Boiling Point | Not available. | |
| Solubility | Expected to be sparingly soluble in water, with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General properties of similar organic compounds |
Synthesis and Mechanistic Insights
The most direct and widely applicable method for the synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine is through a nucleophilic aromatic substitution (SNA_r) reaction. This approach leverages the high reactivity of 2-chloro-5-nitropyridine, where the chlorine atom at the 2-position is activated for displacement by the electron-withdrawing nitro group at the 5-position.[6]
Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine
This protocol is based on established methods for the synthesis of 2-alkoxy-5-nitropyridines from 2-chloro-5-nitropyridine.[1][7][8]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Cyclopropylmethanol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylmethanol (1.2 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Sodium Hydride: Carefully add sodium hydride (1.3 eq) portion-wise to the stirred solution of cyclopropylmethanol. Causality Note: The addition of a strong base like NaH is crucial to deprotonate the alcohol, forming the sodium cyclopropylmethoxide nucleophile in situ. This significantly increases the nucleophilicity compared to the neutral alcohol.
-
Formation of the Nucleophile: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.
-
Addition of the Electrophile: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred alkoxide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-(Cyclopropylmethoxy)-5-nitropyridine as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of 2-(Cyclopropylmethoxy)-5-nitropyridine is dominated by the electron-deficient nature of the pyridine ring and the presence of the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H2/Pd-C, SnCl2, or iron in acetic acid. This transformation opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: While the cyclopropylmethoxy group is a poorer leaving group than a halogen, under forcing conditions, it could potentially be displaced by strong nucleophiles.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropylmethyl group (multiplets in the 0.3-1.2 ppm range for the cyclopropyl protons and a doublet around 4.0-4.5 ppm for the methylene protons). The aromatic protons on the pyridine ring will appear as doublets and a doublet of doublets in the 7.0-9.0 ppm region.
-
¹³C NMR: The carbon NMR will display signals for the cyclopropyl and methylene carbons in the aliphatic region, and the aromatic carbons in the downfield region. The carbon bearing the nitro group will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol ).
Applications in Drug Development
Nitropyridine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[1][3] The amino derivative of 2-(Cyclopropylmethoxy)-5-nitropyridine, obtained via reduction of the nitro group, is a versatile building block for:
-
Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors used in oncology.
-
Antimicrobial Agents: Nitropyridine derivatives have shown promise as antimicrobial agents, including activity against Mycobacterium tuberculosis.[2]
-
Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous drugs targeting CNS disorders.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(Cyclopropylmethoxy)-5-nitropyridine and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and sources of ignition.[9][10] Keep containers tightly closed.
-
First Aid:
Conclusion
2-(Cyclopropylmethoxy)-5-nitropyridine is a strategically designed molecule with significant potential as a building block in drug discovery and development. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical reactivity, particularly the reduction of the nitro group, allows for a wide range of further chemical modifications. While direct experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from well-understood chemical principles and data from analogous compounds. This guide provides a solid foundation for researchers and scientists to confidently incorporate 2-(Cyclopropylmethoxy)-5-nitropyridine into their research and development programs.
References
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
-
Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. Lirias. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
UCSD/CCMS - Spectrum Library. GNPS. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). The Royal Society of Chemistry. [Link]
-
Dudziński, J., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
2-Chloro-5-nitropyridine. PubChem. [Link]
-
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
-
2-(Benzylamino)-5-nitropyridine. NIST WebBook. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine.
-
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PMC. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Application Data. Patent File Wrapper. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]
-
Pyridine-Safety-Data-Sheet-SDS.pdf. Lab Alley. [Link]
- Cyclopropane compound.
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). NP-MRD. [Link]
-
Search International and National Patent Collections. WIPO Patentscope. [Link]
-
Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]
-
2-Nitrosopyridine. MD Topology. [Link]
-
MassQL Compendium. MassQL. [Link]
-
2-(Cyclopropylmethoxy)-5-fluoropyridine — Chemical Substance Information. NextSDS. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
2-(2-Methoxyphenoxy)-5-nitropyridine — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 2-メトキシ-5-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. media.laballey.com [media.laballey.com]
